
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride (NPEPAH) is a novel chemical compound with a wide range of potential applications in scientific research. NPEPAH is a versatile compound that has been studied in the context of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding and Tautomerism
The study of Schiff bases, which are structurally similar to N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride, has revealed significant insights into intramolecular hydrogen bonding and tautomerism. These phenomena are crucial for understanding the behavior of such compounds in various solvents and conditions, impacting their reactivity and stability. For example, the research by Nazır et al. (2000) on N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates the existence of tautomeric equilibrium in polar and non-polar solvents, influenced by intramolecular hydrogen bonding (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Synthesis and Characterization of Metal Complexes
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride serves as a precursor or ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and as anticancer agents. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with potential anticancer properties, highlighting the compound's versatility as a ligand for creating biologically active complexes (Ghani & Mansour, 2011).
Catalysis and Organic Transformations
The compound's derivatives are explored as catalysts in organic transformations, such as hydroamination reactions. For instance, Shanbhag et al. (2007) discussed the use of metal-exchanged mesoporous materials for the hydroamination of phenylacetylene with aromatic amines, showcasing the catalytic potential of derivatives in synthesizing alkylated amines without byproduct formation (Shanbhag, Joseph, & Halligudi, 2007).
Molecular Structure and Fluorescence Properties
The study of related compounds, such as those containing pyridine rings and metal ions, can elucidate the structural and electronic properties of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride derivatives. Liang et al. (2009) investigated the metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinities and fluorescence properties, providing insights into the electronic characteristics and potential sensing applications of these complexes (Liang, Zhang, Zhu, Duarandin, Young, Geacintov, & Canary, 2009).
Eigenschaften
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;/h1-8,10,15H,9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUILWTCNUUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

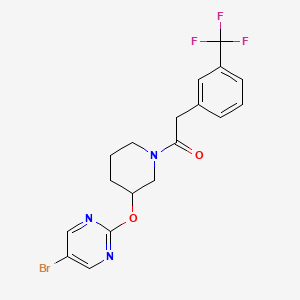
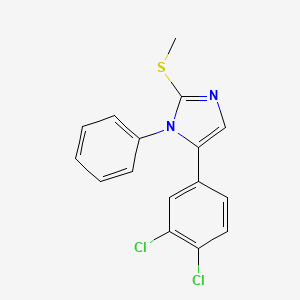

![3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2648514.png)
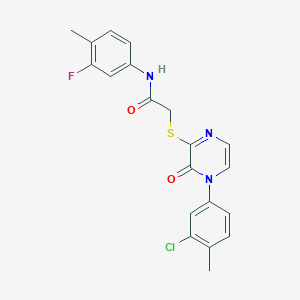
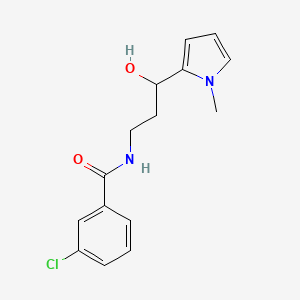
![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)
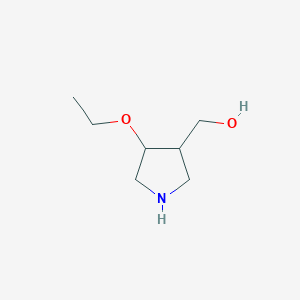
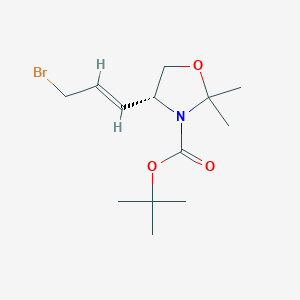
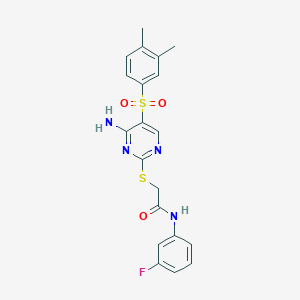
![(E)-but-2-enedioic acid;[5-(2-fluorophenyl)-1-methyl-1-pyridin-3-ylsulfonylpyrrol-1-ium-3-yl]methanamine](/img/no-structure.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2648530.png)
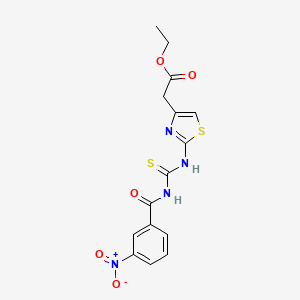
![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)